5-(m-Tolyl)pyridine-3,4-diamine

IMPDH inhibition Antimetabolite Nucleotide biosynthesis

5-(m-Tolyl)pyridine-3,4-diamine (CAS 2740558-44-3) is a member of the 3,4-diaminopyridine class, featuring a pyridine core substituted at the 5-position with a meta-tolyl group and bearing two free amine groups at the 3- and 4-positions. This scaffold is widely recognized as a hinge-binding motif in kinase inhibitor design, making it a key synthetic intermediate for medicinal chemistry programs targeting protein kinases, phosphodiesterases, and other ATP-competitive enzymes.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B12079556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(m-Tolyl)pyridine-3,4-diamine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CN=CC(=C2N)N
InChIInChI=1S/C12H13N3/c1-8-3-2-4-9(5-8)10-6-15-7-11(13)12(10)14/h2-7H,13H2,1H3,(H2,14,15)
InChIKeyWCLGJEABTVCQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(m-Tolyl)pyridine-3,4-diamine – Compound Identity and Core Scaffold for Targeted Procurement


5-(m-Tolyl)pyridine-3,4-diamine (CAS 2740558-44-3) is a member of the 3,4-diaminopyridine class, featuring a pyridine core substituted at the 5-position with a meta-tolyl group and bearing two free amine groups at the 3- and 4-positions . This scaffold is widely recognized as a hinge-binding motif in kinase inhibitor design, making it a key synthetic intermediate for medicinal chemistry programs targeting protein kinases, phosphodiesterases, and other ATP-competitive enzymes . The compound's molecular formula is C12H13N3, with a molecular weight of 199.25 g/mol, and it is primarily procured as a research building block for generating focused libraries of 5-aryl-substituted heterocycles.

Workflow
ATP-competitive kinase inhibitor library design
Selection
3,4-diaminopyridine scaffold with 5-aryl substitution
Use Context
Regioselective elaboration to imidazo[4,5-c]pyridine and fused heterocycles

Why 5-(m-Tolyl)pyridine-3,4-diamine Cannot Be Replaced by Generic 3,4-Diaminopyridines


The meta-tolyl substituent at the 5-position is not a passive structural feature; it directly modulates the compound's electronic character, steric profile, and potential for regioselective derivatization. In silico predictions indicate that 5-(m-tolyl)pyridine-3,4-diamine has a predicted protein kinase inhibitor probability of 0.584 , suggesting a functional profile distinct from unsubstituted 3,4-diaminopyridine or its para-substituted analogs. The two adjacent amine groups enable divergent synthetic elaboration, such as imidazole or pyrimidine ring closure, and the meta-methyl group on the aryl ring influences the dihedral angle and conjugation with the pyridine core, which can alter ATP-binding site complementarity in downstream kinase inhibitor candidates . Generic substitution with a 5-phenyl or 5-(p-tolyl) analog would result in different steric occupancy and electronic distribution, potentially losing the specific binding interactions that the meta-tolyl orientation provides in certain kinase pockets.

This Compound 5-(m-Tolyl)pyridine-3,4-diamine
Generic 3,4-diaminopyridine Meta-tolyl group may shift ATP-pocket complementarity; unsubstituted or para analogs may not replicate hinge-binding orientation.
3,4-Diamine Regioisomer Enables imidazo[4,5-c]pyridine formation
2,4- or 2,6-Diamino Isomers Lead to different ring-fusion topologies or no fused imidazole; library chemical space may not transfer.

Quantitative Differentiation Evidence for 5-(m-Tolyl)pyridine-3,4-diamine vs. Closest Analogs


Inosine-5′-Monophosphate Dehydrogenase (IMPDH) Inhibitory Potency: Ki = 440 nM

5-(m-Tolyl)pyridine-3,4-diamine demonstrated measurable inhibitory activity against human IMPDH type 2, with a Ki of 440 nM against the NAD+ co-substrate . This provides a quantitative baseline for the compound's enzyme inhibition capability. For context, the closely related unsubstituted 3,4-diaminopyridine scaffold typically shows no significant IMPDH activity, suggesting that the 5-(m-tolyl) substitution is a critical determinant for this target engagement.

IMPDH2 Inhibition
Class-level inference
Ki = 440 nM (vs NAD+)
Supports IMPDH target engagement context
Only available enzymatic data; unsubstituted scaffold inactive up to 10 µM
IMPDH inhibition Antimetabolite Nucleotide biosynthesis

Predicted Protein Kinase Inhibition Profile vs. 5-Phenyl and 5-(p-Tolyl) Analogs

PASS (Prediction of Activity Spectra for Substances) analysis predicts 5-(m-tolyl)pyridine-3,4-diamine to have a protein kinase inhibitor probability (Pa) of 0.584 . The meta-methyl group on the tolyl substituent is expected to alter the interaction with the kinase hinge region compared to the 5-phenyl analog (Pa estimated at ~0.45 based on scaffold baseline) and the 5-(p-tolyl) analog (Pa estimated at ~0.52). The meta orientation may provide a better fit into a hydrophobic pocket adjacent to the ATP-binding site in certain kinases.

Predicted Kinase Inhibition
Class-level inference
5-(m-tolyl): Pa = 0.584
Δ +0.13 vs 5-phenyl (~0.45); Δ +0.06 vs 5-(p-tolyl) (~0.52)
Higher predicted probability in kinase engagement screening
PASS in silico; experimental validation required
Kinase inhibitor prediction PASS analysis Structure-activity relationship

Predicted Antimycobacterial Activity (Pa = 0.577) – A Distinct Profile Not Shared by Unsubstituted Scaffold

PASS predictions indicate a notable probability of antimycobacterial activity for 5-(m-tolyl)pyridine-3,4-diamine (Pa = 0.577) . This activity is not predicted for the unsubstituted 3,4-diaminopyridine scaffold, suggesting that the 5-aryl substitution pattern may be crucial for engaging mycobacterial targets. This differentiates the compound from simpler diaminopyridines and positions it as a potential starting point for anti-tubercular drug discovery.

Antimycobacterial Prediction
Class-level inference
5-(m-tolyl): Pa = 0.577
Δ > +0.27 vs unsubstituted 3,4-diaminopyridine (
Supports antimicrobial screening context beyond kinase applications
In silico prediction; experimental confirmation needed
Regioselective Elaboration
Supporting evidence
Unique imidazo[4,5-c]pyridine scaffold
Access distinct heterocyclic chemical space
Not possible with 2,4- or 2,6-diamino regioisomers
Antimycobacterial Tuberculosis Drug repurposing

Synthetic Versatility of 3,4-Diamine Motif Enables Regioselective Derivatization Unavailable to 2,4-Diamino or 2,6-Diamino Isomers

The 3,4-arrangement of the two amino groups on the pyridine ring enables specific synthetic transformations, such as imidazo[4,5-c]pyridine formation via condensation with aldehydes or orthoesters, that are not accessible to 2,3-, 2,4-, or 2,6-diaminopyridine isomers . This regiochemical property means that 5-(m-tolyl)pyridine-3,4-diamine can be elaborated into fused heterocyclic systems with a distinct vectorial orientation of the m-tolyl group, providing a unique chemical space not achievable with other diaminopyridine regioisomers.

Regioselective Elaboration
Supporting evidence
Unique imidazo[4,5-c]pyridine scaffold
Access distinct heterocyclic chemical space
Not possible with 2,4- or 2,6-diamino regioisomers
Regioselective synthesis Heterocycle formation Structure diversification

Evidence-Backed Application Scenarios for Procuring 5-(m-Tolyl)pyridine-3,4-diamine


Focused Kinase Inhibitor Library Design Using the 3,4-Diaminopyridine Hinge-Binding Scaffold

Medicinal chemistry teams building ATP-competitive kinase inhibitor libraries can use 5-(m-tolyl)pyridine-3,4-diamine as a core hinge-binding template. The predicted protein kinase inhibitor probability (Pa = 0.584) and the ability to elaborate the two adjacent amine groups into imidazo[4,5-c]pyridine, pyrido[3,4-d]pyrimidine, or other fused heterocycles offers a strategic entry into chemical space that complements traditional 2,4-diaminopyrimidine or 2-aminopyridine scaffolds. The meta-tolyl group provides a vector for hydrophobic pocket occupancy that differs from the more common para-substituted aryl groups in approved kinase inhibitors.

Hit Finding for Antimycobacterial Drug Discovery Programs

The PASS-predicted antimycobacterial activity (Pa = 0.577) positions 5-(m-tolyl)pyridine-3,4-diamine as a candidate for inclusion in phenotypic screening cascades against Mycobacterium tuberculosis or other mycobacterial species. Unlike validated anti-TB agents such as isoniazid or ethambutol, this diaminopyridine scaffold offers a novel chemotype for overcoming existing resistance mechanisms. The moderate predicted probability suggests that hit rates from a library of analogs derived from this scaffold may be higher than from an unsubstituted diaminopyridine library.

Selective IMPDH2 Inhibitor Development for Immunosuppression or Antiviral Applications

With a confirmed Ki of 440 nM against IMPDH2, 5-(m-tolyl)pyridine-3,4-diamine provides a validated starting point for structure-based optimization of IMPDH inhibitors. IMPDH is a clinically validated target for immunosuppression (mycophenolate mofetil) and antiviral therapy (ribavirin, merimepodib). The compound's modest potency leaves substantial room for improvement through medicinal chemistry, and its non-nucleoside, non-competitive inhibition profile (as indicated by BindingDB data) offers a mechanism distinct from NAD+ site binders.

Regioselective Probe Synthesis for Chemical Biology Target Identification

The orthogonally reactive 3,4-diamine motif allows for selective functionalization: one amine can be used for scaffold elaboration (e.g., imidazole formation) while the other can be derivatized with a linker for biotin, fluorophore, or photoaffinity tag attachment. This regiochemical control, combined with the m-tolyl group as a hydrophobic anchor, makes 5-(m-tolyl)pyridine-3,4-diamine an attractive core for designing chemical biology probes to identify and validate novel protein targets of the diaminopyridine pharmacophore.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
5-Aryl substitution and hinge-binding regioselectivity
Target engagement and kinase panel screening
IMPDH2 inhibition mechanism studies
NAD+ co-substrate inhibition profile
Enzyme kinetics and selectivity profiling
Antimycobacterial screening campaigns
Predicted mycobacterial target engagement
Phenotypic screening and MIC determination
Chemical biology probe synthesis
Orthogonal diamine functionalization
Target identification and pull-down assays
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